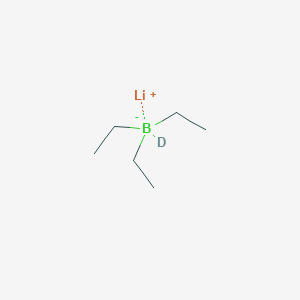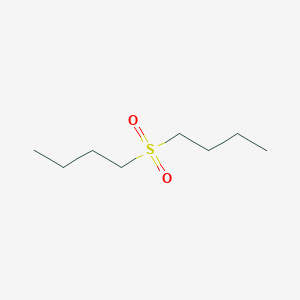
3-氯苯甲酰胺
描述
3-Chlorobenzamide is a chemical compound with the empirical formula C7H6ClNO . It is a solid substance and its molecular weight is 155.58 .
Synthesis Analysis
While specific synthesis methods for 3-Chlorobenzamide were not found in the search results, it’s worth noting that benzamides can be synthesized through various methods, including the reaction of benzoyl chloride with ammonia or primary amines .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzamide consists of a benzene ring substituted with a chlorine atom and an amide group . The InChI string for 3-Chlorobenzamide is InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) .
Physical And Chemical Properties Analysis
3-Chlorobenzamide is a solid substance . Its molecular weight is 155.58 . More specific physical and chemical properties were not found in the search results.
科学研究应用
Docking Studies
3-Chlorobenzamide: is used in docking studies to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in the field of drug discovery and design .
Molecular Structure Analysis
Researchers utilize 3-Chlorobenzamide for molecular structure analysis, employing methods like Density Functional Theory (DFT) to understand the compound’s properties and behavior at the atomic level .
Spectroscopic Analysis
This compound is also applied in spectroscopic analysis to investigate its interaction with various solvents and to understand its electronic structure .
Structure-Based Drug Design
3-Chlorobenzamide: can be used in structure-based drug design, aiding in the development of new pharmaceuticals by studying biomolecule-ligand complexes .
Refinement of X-Ray Crystal Complexes
It plays a role in the refinement of X-ray crystal complexes, which is crucial for determining the three-dimensional structures of biological macromolecules .
Chromatography Applications
In chromatography, 3-Chlorobenzamide may be used as a standard or reference compound to help identify and quantify components of a mixture .
Mass Spectrometry Applications
Similarly, it can be used in mass spectrometry for sample manipulation and to facilitate accurate mass measurements of proteins and other biomolecules .
安全和危害
作用机制
Mode of Action
It’s known that benzamides, the class of compounds to which 3-chlorobenzamide belongs, often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
A study has suggested its potential as an anti-cancer agent , implying it may interact with pathways related to cell proliferation and apoptosis.
属性
IUPAC Name |
3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTGQALMWUUPQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210799 | |
| Record name | Benzamide, m-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzamide | |
CAS RN |
618-48-4 | |
| Record name | 3-Chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, m-chloro- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-chlorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 3-Chlorobenzamide derivatives influence their phytotoxic activity?
A1: Research indicates that the steric characteristics of the substituents on the amide nitrogen of 3-Chlorobenzamide derivatives play a crucial role in their phytotoxic activity. For example, asymmetric 3-Chlorobenzamides with a sec-butyl, 1-methylbutyl, or 1-ethylpropyl group on the amide nitrogen, along with a second alkyl substituent of varying size and nature, exhibited notable phytotoxicity and selectivity against certain weed species. [] This suggests that modifications to these substituents can be explored to fine-tune the activity and selectivity of these compounds for agricultural applications.
Q2: Have any crystal structures of 3-Chlorobenzamide derivatives been reported, and what insights do they provide?
A2: Yes, the crystal structure of 14-O-[(3-chlorobenzamide-2-methylpropane-2-yl) thioacetate] Mutilin, a 3-Chlorobenzamide derivative, has been determined using X-ray crystallography. [] This structure reveals the molecule's conformation in the solid state and provides details about bond lengths, angles, and intermolecular interactions. Such structural information can be valuable for understanding structure-activity relationships and guiding the design of new derivatives with improved properties.
Q3: What are the potential applications of 3-Chlorobenzamide derivatives in medicinal chemistry?
A3: Research suggests that 3-Chlorobenzamide derivatives may have potential as anticancer agents. For instance, N-(allylcarbamothioyl)-3-chlorobenzamide (BATU-02) and N-(allylcarbamothioyl)- 3,4-dichlorobenzamide (BATU-04) have shown promising results in molecular docking studies targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in cancer development. [] Additionally, these compounds displayed significant cytotoxicity against the human breast cancer cell line (T47D) in vitro, suggesting their potential as lead compounds for further anticancer drug development. []
Q4: How have computational chemistry approaches been employed in studying 3-Chlorobenzamide?
A4: Molecular docking studies have been conducted on 3-Chlorobenzamide to investigate its potential as an anti-cancer agent. [] These studies simulate the interaction between 3-Chlorobenzamide and specific biological targets, providing insights into potential binding modes and affinities. Such computational approaches can contribute to a better understanding of the molecule's mechanism of action and guide the design of more potent and selective derivatives.
Q5: Has the synthesis of novel 3-Chlorobenzamide derivatives been explored, and what are their potential applications?
A5: Yes, researchers have synthesized novel 2-amino-4-phenylthiazole derivatives containing a 3-Chlorobenzamide moiety. [] These compounds were designed based on the structural features of sorafenib, a known anticancer drug. Several of these novel derivatives exhibited promising anticancer activity against human colon cancer (HT29) and lung cancer (A549) cell lines in vitro. [] These findings highlight the potential of developing new 3-Chlorobenzamide derivatives as anticancer agents.
Q6: Are there any studies investigating the antibacterial activity of 3-Chlorobenzamide derivatives?
A6: Yes, research has explored the antibacterial activity of certain 3-Chlorobenzamide derivatives. Notably, compounds such as N-(3-(2-acetamidothiazol-4-yl)phenyl)-3,4-dichlorobenzamide (4h), N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-chlorobenzamide (4i), and N-(3-(2-acetamidothiazol-4-yl)phenyl)-2,4-dichlorobenzamide (4o) have demonstrated moderate antibacterial activity against various bacterial strains. [] This suggests that further exploration of 3-Chlorobenzamide derivatives could lead to the development of novel antibacterial agents.
Q7: What analytical techniques are used to characterize and study 3-Chlorobenzamide derivatives?
A7: Researchers employ a range of analytical techniques to characterize and study 3-Chlorobenzamide and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are commonly used to determine the structure and purity of synthesized compounds. [, ]
- Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of compounds, aiding in structural elucidation. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule based on their characteristic absorption bands. []
- X-ray crystallography: Provides detailed information about the three-dimensional structure of molecules in the solid state. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

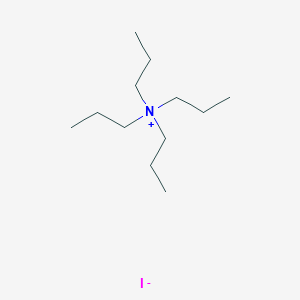
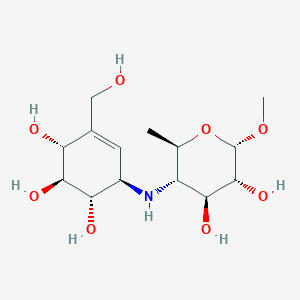
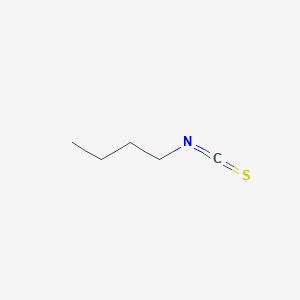





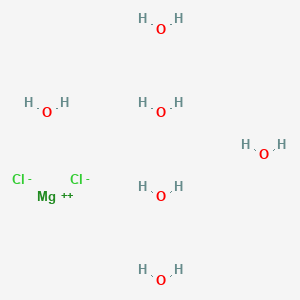
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
